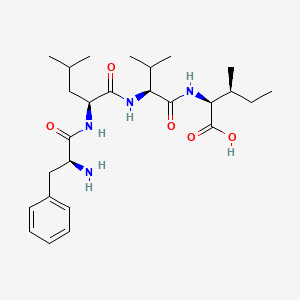
L-Isoleucine, L-phenylalanyl-L-leucyl-L-valyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucine, L-phenylalanyl-L-leucyl-L-valyl- is a peptide compound composed of four amino acids: L-isoleucine, L-phenylalanine, L-leucine, and L-valine Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-phenylalanyl-L-leucyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Isoleucine, L-phenylalanyl-L-leucyl-L-valyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. Additionally, enzymatic synthesis methods using lipases have been explored for their regio- and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine, L-phenylalanyl-L-leucyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Reductive reactions can be used to modify specific functional groups within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Typically involves the use of protecting groups and specific coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the removal of protecting groups.
Scientific Research Applications
L-Isoleucine, L-phenylalanyl-L-leucyl-L-valyl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of L-Isoleucine, L-phenylalanyl-L-leucyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, it may influence protein synthesis by interacting with aminoacyl-tRNA synthetases .
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-leucyl-L-phenylalanyl-L-isoleucine: Another peptide with a similar amino acid composition but different sequence.
L-Leucyl-L-phenylalanyl-L-valyl-L-isoleucine: A peptide with the same amino acids but arranged differently.
Uniqueness
L-Isoleucine, L-phenylalanyl-L-leucyl-L-valyl- is unique due to its specific sequence, which imparts distinct structural and functional properties. This sequence can influence its binding affinity to molecular targets and its overall stability.
Properties
CAS No. |
288848-06-6 |
|---|---|
Molecular Formula |
C26H42N4O5 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C26H42N4O5/c1-7-17(6)22(26(34)35)30-25(33)21(16(4)5)29-24(32)20(13-15(2)3)28-23(31)19(27)14-18-11-9-8-10-12-18/h8-12,15-17,19-22H,7,13-14,27H2,1-6H3,(H,28,31)(H,29,32)(H,30,33)(H,34,35)/t17-,19-,20-,21-,22-/m0/s1 |
InChI Key |
XRTIQMCXGYVATN-ZONLJJFTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


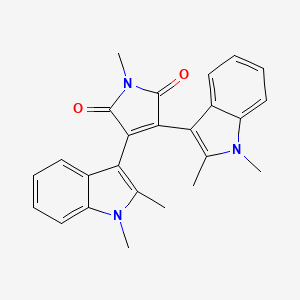
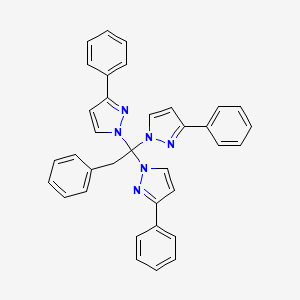
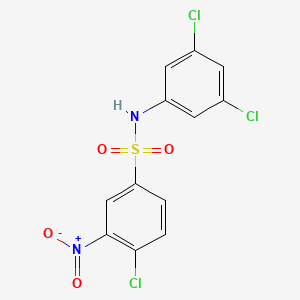
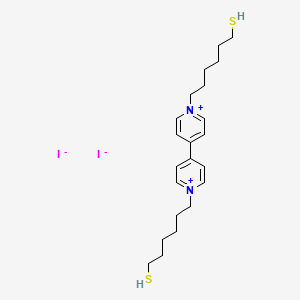
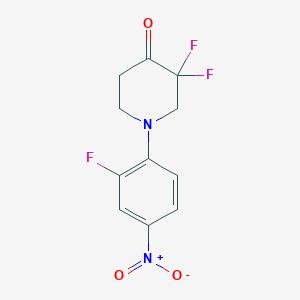

![1H-Indeno[1,2-b]pyridine-2,5-dione](/img/structure/B12584915.png)


![2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584929.png)
![2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12584937.png)
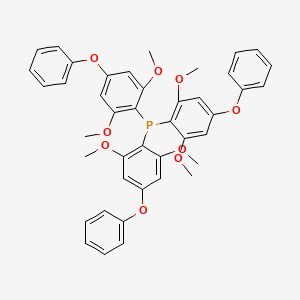
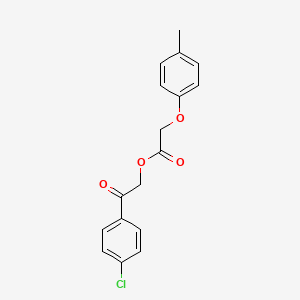
![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)
